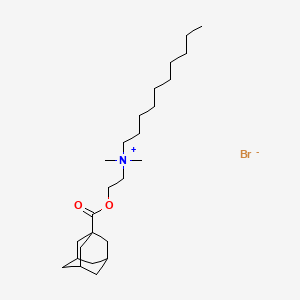
1,8-ジアミノ-3,6-ジオキサオクタン
概要
科学的研究の応用
Bis-NH2-PEG2 is extensively used in scientific research due to its versatility:
Chemistry: It serves as a linker in the synthesis of complex molecules, including polymers and dendrimers.
Biology: The compound is used to modify proteins and peptides, enhancing their solubility and stability.
Medicine: Bis-NH2-PEG2 is employed in drug delivery systems, improving the pharmacokinetics and bioavailability of therapeutic agents.
Industry: It is used in the development of new materials, such as hydrogels and coatings, due to its biocompatibility and functional properties
作用機序
ビス-NH2-PEG2がその効果を発揮するメカニズムは、主に他の分子との安定なコンジュゲートを形成する能力によるものです。アミノ基はさまざまな官能基と反応し、共結合を生成し、コンジュゲートした分子の安定性、溶解性、および生物学的利用能を高めます。 この特性は、ビス-NH2-PEG2が薬物の毒性を低下させ、体内の循環時間を長くすることで薬物の治療指数を向上させることができるドラッグデリバリーで特に価値があります。 .
類似の化合物との比較
類似の化合物
ビス-NH2-PEG3: 3つのエチレングリコールユニットを含み、より長い鎖長を提供し、溶解性と生体適合性の特性が異なる可能性があります。
ビス-NH2-PEG4: 4つのエチレングリコールユニットを含み、鎖長をさらに伸ばし、物理的および化学的特性を変更します。
NH2-PEG2-OH: 1つのアミノ基と1つのヒドロキシル基を含み、異なる反応性とコンジュゲーションの可能性を提供します。
ビス-NH2-PEG2のユニークさ
ビス-NH2-PEG2は、バランスの取れた鎖長と、コンジュゲーションのための複数の部位を提供する2つのアミノ基の存在により、ユニークです。 これは、複雑なドラッグデリバリーシステムや生体コンジュゲートの合成など、分子構造と機能を正確に制御する必要があるアプリケーションで特に有用です。 .
準備方法
合成経路と反応条件
ビス-NH2-PEG2の合成は、通常、ジエチレングリコールとアンモニアまたはアミンを制御された条件下で反応させることを含みます。一般的な方法には、次の手順が含まれます。
出発物質: ジエチレングリコールとアンモニアまたはアミン。
反応条件: 反応は通常、強酸または強塩基などの触媒の存在下、高温(約100〜150°C)で行われます。
工業生産方法
工業設定では、ビス-NH2-PEG2の生産は、一貫した品質と収量を確保するために、大規模な反応器と連続フロープロセスを使用します。プロセスは効率のために最適化されており、監視と制御のための自動システムを組み込むことがよくあります。
化学反応の分析
反応の種類
ビス-NH2-PEG2は、次のものを含むさまざまな化学反応を受けます。
置換反応: アミノ基は、ハロアルカンなどの求電子剤との求核置換反応に関与できます。
縮合反応: この化合物は、カルボン酸またはその誘導体との反応によってアミドまたはイミドを形成できます。
一般的な試薬と条件
置換反応: ハロアルカン、ジクロロメタンなどの溶媒、トリエチルアミンなどの塩基。
縮合反応: カルボン酸、酸塩化物、または無水物、多くの場合、EDCまたはDCCなどのカップリング剤の存在下。
酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤。
主要な製品
これらの反応から生成される主要な生成物には、置換アミン、アミド、およびさまざまなPEG化誘導体があり、これらはドラッグデリバリーやその他の用途で有用です。
科学研究への応用
ビス-NH2-PEG2は、その汎用性のために科学研究で広く使用されています。
化学: ポリマーやデンドリマーを含む複雑な分子の合成におけるリンカーとして役立ちます。
生物学: この化合物は、タンパク質やペプチドの修飾に使用され、その溶解性と安定性を高めます。
医学: ビス-NH2-PEG2は、ドラッグデリバリーシステムで使用され、治療薬の薬物動態と生物学的利用能を向上させます。
類似化合物との比較
Similar Compounds
Bis-NH2-PEG3: Contains three ethylene glycol units, offering longer chain length and potentially different solubility and biocompatibility properties.
Bis-NH2-PEG4: Contains four ethylene glycol units, further extending the chain length and modifying its physical and chemical properties.
NH2-PEG2-OH: Contains one amino group and one hydroxyl group, providing different reactivity and conjugation possibilities.
Uniqueness of Bis-NH2-PEG2
Bis-NH2-PEG2 is unique due to its balanced chain length and the presence of two amino groups, which provide multiple sites for conjugation. This makes it particularly useful in applications requiring precise control over molecular architecture and functionality, such as in the synthesis of complex drug delivery systems and bioconjugates .
特性
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBOPFCKHIJFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-53-5 | |
| Record name | Polyethylene glycol bis(2-aminoethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044742 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS] | |
| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-(Ethylenedioxy)bis(ethylamine) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
929-59-9 | |
| Record name | 2,2′-(Ethylenedioxy)bis(ethylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol bis(2-aminoethyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 929-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dioxaoctamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL BIS(2-AMINOETHYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41ZT4UF34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)
![(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B1664827.png)
![Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)](/img/structure/B1664828.png)





